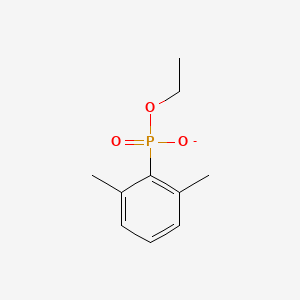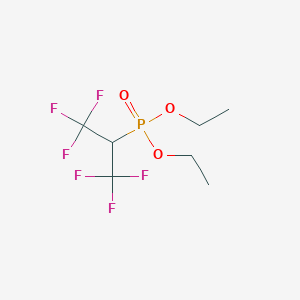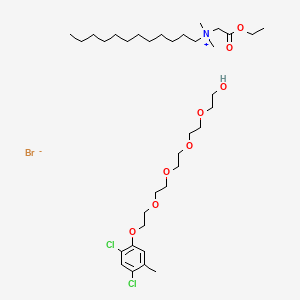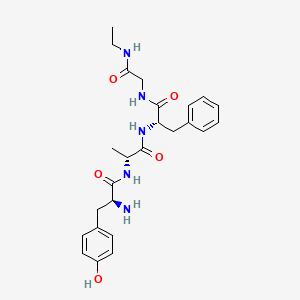
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one is a fluorinated organic compound with the molecular formula C5H4F7O. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high stability and reactivity under specific conditions.
Vorbereitungsmethoden
The synthesis of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one typically involves multi-step reactions. One common method includes the fluorination of 1,1,1,2,2,3,3,4,4-Nonafluorobutane with trifluoromethanesulfonyl chloride to produce 1,1,1,2,2,3,3,4,4-Nonafluoro-1-(trifluoromethyl)butane. This intermediate is then reacted with boron trifluoride to yield this compound .
Analyse Chemischer Reaktionen
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as a fluorinating agent and a special aldehyde reagent in organic synthesis.
Biology: Its unique properties make it useful in biochemical studies, particularly in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs that require high stability and specific reactivity.
Wirkmechanismus
The mechanism of action of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific conditions. The pathways involved include nucleophilic substitution, electrophilic addition, and radical reactions, which are influenced by the high electronegativity and reactivity of the fluorine atoms.
Vergleich Mit ähnlichen Verbindungen
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one can be compared with other fluorinated compounds such as:
Perfluoro(3-methylbutan-2-one): This compound has a similar structure but differs in the number and position of fluorine atoms, leading to different reactivity and applications.
1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)butan-2-one: This compound also has multiple fluorine atoms but with a different arrangement, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific fluorine arrangement, which imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
80553-01-1 |
|---|---|
Molekularformel |
C5H3F7O |
Molekulargewicht |
212.07 g/mol |
IUPAC-Name |
3,4,4,4-tetrafluoro-3-(trifluoromethyl)butan-2-one |
InChI |
InChI=1S/C5H3F7O/c1-2(13)3(6,4(7,8)9)5(10,11)12/h1H3 |
InChI-Schlüssel |
RUWGMSJKDIOWQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(F)(F)F)(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14416738.png)

![[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid](/img/structure/B14416759.png)


![Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide](/img/structure/B14416778.png)
![Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416782.png)


![2,2'-[(3,5-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B14416794.png)
![4-Methylbenzene-1-sulfonic acid--(4-pentylbicyclo[2.2.2]octan-1-yl)methanol (1/1)](/img/structure/B14416795.png)



